Dimiracetam

Description

Properties

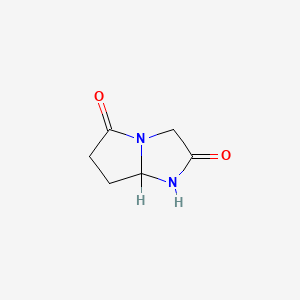

IUPAC Name |

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXOHPHLNROBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869732 | |

| Record name | Dimiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126100-97-8 | |

| Record name | Dimiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimiracetam's Enigmatic Dance with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimiracetam and the NMDA Receptor

This compound belongs to the racetam class of nootropic compounds, which are known to influence cerebral function without acting as sedatives or stimulants.[1] Unlike some other racetams that have been shown to potentiate NMDA receptor function, this compound appears to exhibit a more complex, modulatory role.[1]

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4] It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5][6][7] The receptor's activation requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders.[8][9]

This compound's Modulatory Effects on NMDA Receptor Function

Current research suggests that this compound acts as a negative modulator of NMDA receptor activity, in contrast to the potentiating effects observed with some other racetams like oxiracetam and aniracetam.[1] The primary evidence for this is the finding that this compound dose-dependently reduces NMDA-induced glutamate release in both hippocampal and spinal cord synaptosomes.[1][2] This effect was observed with low nanomolar potency in the spinal cord, suggesting a high-affinity interaction.[1]

It has been proposed that this compound may selectively target specific NMDA receptor subtypes. The negative modulatory effect is possibly mediated through interactions with receptors containing the GluN1, GluN2A, and GluN2B subunits.[1] This subunit specificity could be a key determinant of this compound's pharmacological profile, potentially offering a more targeted therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.

Quantitative Data on this compound-NMDA Receptor Interaction

A thorough review of the existing literature did not yield specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound for NMDA receptors or their individual subunits. The following table is therefore presented as a template for future research, highlighting the key parameters that need to be determined to fully characterize this compound's mechanism of action.

| Parameter | Receptor/Subunit | Value | Experimental Method | Reference |

| Binding Affinity (Ki) | NMDA Receptor Complex | Data not available | Radioligand Binding Assay | - |

| GluN1 Subunit | Data not available | Radioligand Binding Assay | - | |

| GluN2A Subunit | Data not available | Radioligand Binding Assay | - | |

| GluN2B Subunit | Data not available | Radioligand Binding Assay | - | |

| Functional Modulation (IC50/EC50) | NMDA-induced Glutamate Release | "low nanomolar potency"[1] | Synaptosome-based Glutamate Release Assay | [1] |

| NMDA-evoked currents (Whole-cell) | Data not available | Patch-clamp Electrophysiology | - |

Experimental Protocols

To facilitate further investigation into this compound's mechanism of action, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for NMDA Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor complex.

Objective: To quantify the direct interaction of this compound with NMDA receptors.

Materials:

-

Rat cortical or hippocampal tissue

-

[3H]MK-801 (a non-competitive NMDA receptor antagonist)

-

This compound

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]MK-801 and varying concentrations of unlabeled this compound in the binding buffer.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of this compound's effect on NMDA receptor-mediated currents in individual neurons.

Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA receptor-evoked ion currents.

Materials:

-

Primary neuronal cultures or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

NMDA and glycine

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

Methodology:

-

Cell Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors.

-

Recording Setup: Place the cell preparation in a recording chamber continuously perfused with aCSF.

-

Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal with the membrane of a target neuron and then rupture the membrane patch to achieve the whole-cell configuration.

-

Current Recording: Clamp the neuron at a holding potential (e.g., -70 mV) and apply NMDA and glycine to evoke an inward current.

-

Drug Application: Perfuse this compound at various concentrations and measure the change in the amplitude and decay kinetics of the NMDA-evoked current.

-

Data Analysis: Construct dose-response curves to determine the IC50 of this compound for the inhibition of NMDA receptor currents.

Synaptosome Preparation and NMDA-Induced Glutamate Release Assay

This protocol is used to assess the modulatory effect of this compound on neurotransmitter release from presynaptic terminals.[1][2][10]

Objective: To measure the effect of this compound on NMDA-stimulated glutamate release from isolated nerve terminals.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Sucrose solutions of varying molarity

-

HEPES-buffered saline

-

NMDA

-

This compound

-

Glutamate detection kit (e.g., enzymatic assay)

-

Homogenizer

-

Centrifuge

Methodology:

-

Synaptosome Preparation: Homogenize brain tissue in an iso-osmotic sucrose solution.[2][3][11] Layer the homogenate on a discontinuous sucrose gradient and centrifuge to separate the synaptosomal fraction.[2]

-

Glutamate Release Assay: Resuspend the synaptosome pellet in a buffered saline solution. Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Stimulation: Stimulate the synaptosomes with NMDA to induce glutamate release.

-

Quantification: Separate the synaptosomes from the supernatant by centrifugation. Measure the concentration of glutamate in the supernatant using a glutamate assay kit.

-

Data Analysis: Determine the concentration-dependent effect of this compound on NMDA-induced glutamate release and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The precise downstream signaling pathways affected by this compound's modulation of NMDA receptors have not been fully elucidated. However, based on the known signaling cascades coupled to NMDA receptors, a putative pathway can be proposed.

Conclusion and Future Directions

The available evidence strongly suggests that this compound negatively modulates NMDA receptor function, likely through a subunit-specific mechanism. This action contrasts with other members of the racetam family and may underpin its unique pharmacological profile. However, a significant gap remains in our understanding due to the lack of specific quantitative data on its interaction with NMDA receptors.

Future research should prioritize the determination of this compound's binding affinities and functional potencies at different NMDA receptor subunit combinations using the protocols outlined in this guide. Furthermore, elucidating the downstream signaling pathways affected by this compound will be crucial for a comprehensive understanding of its nootropic and potential therapeutic effects. Such studies will not only clarify the mechanism of action of this intriguing compound but also pave the way for the rational design of novel and more selective NMDA receptor modulators for the treatment of cognitive and neurological disorders.

References

- 1. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Triheteromeric NMDA receptors: from structure to synaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

Dimiracetam's Effects on Glutamate Release in the Hippocampus: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Dimiracetam's effects on glutamate release within the hippocampus, a brain region critical for learning and memory. Unlike other nootropics in the racetam class that often enhance glutamatergic transmission through AMPA receptor modulation, preliminary evidence suggests this compound exerts a distinct modulatory role. This document consolidates the available data on this compound's mechanism of action, presents a comparative analysis with other racetams, details relevant experimental protocols for studying glutamate release, and proposes a signaling pathway for its activity. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound is a nootropic agent belonging to the racetam family of compounds, which are investigated for their potential cognitive-enhancing properties. The hippocampus is a primary target for nootropic research due to its integral role in the formation of new memories and spatial navigation. Glutamate is the principal excitatory neurotransmitter in the hippocampus, and its precise regulation is fundamental for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.

Dysregulation of hippocampal glutamate release is implicated in various neurological and psychiatric conditions. Consequently, pharmacological agents that can modulate glutamatergic transmission are of significant interest for therapeutic development. While many racetams, such as aniracetam and piracetam, are known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby enhancing glutamatergic activity, this compound appears to operate through a different, and potentially more nuanced, mechanism.

Core Mechanism of Action: A Focus on NMDA Receptor-Mediated Glutamate Release

The available scientific literature indicates that this compound's primary interaction with the glutamatergic system in the hippocampus is through the modulation of N-methyl-D-aspartate (NMDA) receptors, leading to a reduction in glutamate release.

Studies have shown that this compound dose-dependently reduces the NMDA-induced release of glutamate in the hippocampus. This suggests that this compound may act as an antagonist or a negative modulator at presynaptic NMDA receptors. Presynaptic NMDA receptors are known to facilitate glutamate release under certain conditions. By attenuating the activity of these receptors, this compound could potentially prevent excessive glutamate release, a process known as excitotoxicity, which is implicated in neuronal damage.

This mechanism contrasts with that of other well-known racetams. For instance, aniracetam has been shown to enhance cortical glutamatergic release and positively modulate AMPA receptors.[1][2] Piracetam is also known to positively modulate AMPA and NMDA glutamate receptors.[3] The unique action of this compound suggests a potential neuroprotective role in addition to its nootropic effects, by preventing overstimulation of glutamatergic pathways.

Quantitative Data Summary

Specific quantitative data, such as IC50 values or percentage inhibition of glutamate release for this compound in the hippocampus, are not extensively available in the public domain. The following tables summarize the reported effects of this compound and provide a comparison with other racetams based on available literature.

Table 1: Summary of this compound's Effects on Glutamate Release

| Compound | Brain Region | Effect on Glutamate Release | Receptor Interaction |

| This compound | Hippocampus, Spinal Cord | Dose-dependent reduction of NMDA-induced glutamate release. | Negative modulation of NMDA receptors. |

Table 2: Comparative Effects of Racetams on Glutamatergic Transmission

| Compound | Primary Mechanism | Effect on Glutamate Release/Transmission |

| This compound | Negative modulation of NMDA receptor-mediated glutamate release. | Reduces NMDA-induced glutamate release. |

| Aniracetam | Positive allosteric modulator of AMPA receptors.[2] | Enhances cortical glutamatergic release.[1] Reduces glutamate receptor desensitization and prolongs fast excitatory synaptic currents in the hippocampus.[4][5] |

| Piracetam | Positive modulator of AMPA and NMDA receptors.[3] | Enhances glutamate receptor activity.[6] |

| Oxiracetam | AMPA receptor modulator. | Enhances the release and uptake of acetylcholine and modulates the glutamatergic system.[7] |

Experimental Protocols: Hippocampal Synaptosome Glutamate Release Assay

The following protocol describes a common methodology for preparing synaptosomes from the hippocampus and measuring glutamate release, which can be adapted to study the effects of compounds like this compound.

4.1 Objective: To measure the effect of this compound on NMDA-induced glutamate release from isolated hippocampal nerve terminals (synaptosomes).

4.2 Materials:

-

Rat hippocampus tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Percoll gradients (e.g., 5%, 10%, 23% v/v in homogenization buffer)

-

Artificial cerebrospinal fluid (aCSF)

-

NMDA (N-methyl-D-aspartate)

-

This compound (at various concentrations)

-

Glutamate assay kit (e.g., fluorescent or colorimetric)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Spectrofluorometer or spectrophotometer

4.3 Methodology:

Step 1: Synaptosome Preparation [5][8][9]

-

Dissect hippocampi from rats on ice and place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with several gentle strokes.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in homogenization buffer and layer it onto a discontinuous Percoll gradient.

-

Centrifuge the gradient at high speed (e.g., 32,000 x g for 20 minutes at 4°C).

-

Collect the synaptosomal fraction, which typically bands at the interface of the 10% and 23% Percoll layers.

-

Wash the collected synaptosomes by resuspending them in a large volume of aCSF and centrifuging to remove the Percoll.

-

Resuspend the final synaptosome pellet in aCSF to a desired protein concentration.

Step 2: Glutamate Release Assay

-

Pre-incubate aliquots of the synaptosomal suspension with either vehicle or different concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.

-

Initiate glutamate release by adding a specific concentration of NMDA to the synaptosome suspension.

-

Allow the release to proceed for a set time (e.g., 5-10 minutes).

-

Terminate the reaction by rapidly pelleting the synaptosomes through centrifugation.

-

Collect the supernatant, which contains the released glutamate.

-

Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on NMDA-induced glutamate release, comparing the results from this compound-treated samples to the vehicle control.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the workflow for the experimental protocol described above.

Caption: Proposed signaling pathway for this compound's modulation of glutamate release.

Caption: Experimental workflow for a hippocampal synaptosome glutamate release assay.

Conclusion

This compound presents a unique profile within the racetam class of nootropics. The current evidence, though limited, points towards a mechanism of action involving the reduction of NMDA-induced glutamate release in the hippocampus. This suggests a potential for both cognitive modulation and neuroprotection by preventing glutamate excitotoxicity.

For researchers and drug development professionals, this compound warrants further investigation. Future studies should focus on elucidating the precise binding site and nature of its interaction with presynaptic NMDA receptors. Furthermore, comprehensive dose-response studies are required to quantify its effects on glutamate release in the hippocampus and other brain regions. A deeper understanding of this compound's pharmacology will be crucial in determining its therapeutic potential for conditions involving cognitive deficits and glutamatergic dysregulation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic use of this compound has not been approved by all regulatory agencies.

References

- 1. Aniracetam enhances glutamatergic transmission in the prefrontal cortex of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cereflexlabs.com [cereflexlabs.com]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of presynaptic NMDA receptors in neurotransmission and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]

- 8. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]

- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

Dimiracetam: A Technical Deep Dive into its Nootropic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimiracetam, a bicyclic pyrrolidinone derivative, has emerged as a promising nootropic agent with a distinct pharmacological profile. This technical guide provides a comprehensive analysis of its core pharmacological characteristics, focusing on its mechanism of action, quantitative data from key preclinical studies, and detailed experimental methodologies. The primary mechanism of this compound involves the negative modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. This document synthesizes the available data to offer a detailed understanding of this compound's potential as a cognitive enhancer and therapeutic agent for neurological disorders.

Introduction

This compound belongs to the racetam family of nootropic compounds, which are known for their cognitive-enhancing effects. Structurally distinct as a bicyclic analog of piracetam, this compound has demonstrated potent cognitive-enhancing properties in preclinical models. Beyond its nootropic effects, it has also shown potential in models of neuropathic pain. This guide focuses on the core pharmacological data that defines its profile as a nootropic agent.

Mechanism of Action: Modulation of Glutamatergic Neurotransmission

The principal mechanism of action identified for this compound is its ability to modulate glutamatergic neurotransmission, specifically through its interaction with NMDA receptors.

Negative Modulation of NMDA-Induced Glutamate Release

In vitro studies have consistently shown that this compound negatively modulates the NMDA-induced release of glutamate. This effect is observed in synaptosomal preparations from the rat spinal cord and hippocampus. The modulation is potent, with inhibitory concentrations in the nanomolar range.

The proposed mechanism involves an allosteric modulation of the NMDA receptor complex, leading to a reduction in glutamate release. This is distinct from competitive antagonism at the glutamate or glycine binding sites. The exact binding site and the precise conformational changes induced by this compound on the NMDA receptor are still under investigation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers from in vitro studies.

Table 1: Inhibition of NMDA-Induced [³H]D-Aspartate Release in Rat Spinal Cord Synaptosomes

| Compound | IC₅₀ (nM) |

| Racemic this compound | 16.26 ± 2.09 |

| R-Dimiracetam | 87.45 ± 9.96 |

| S-Dimiracetam | 248.50 ± 43.79 |

Data from.

Preclinical Efficacy in Animal Models

This compound has demonstrated efficacy in various animal models of cognitive impairment and neuropathic pain.

Cognitive Enhancement

Neuropathic Pain Models

This compound has shown significant anti-hyperalgesic and anti-allodynic effects in rat models of neuropathic pain.

Table 2: Efficacy of this compound in a Rat Model of Oxaliplatin-Induced Neuropathic Pain

| Treatment | Dose | Route | Effect |

| This compound | 150 mg/kg, b.i.d. | Oral | Reverted mechanical hyperalgesia |

Data from.

Potential Interactions with Other Neurotransmitter Systems

While the primary mechanism of this compound appears to be the modulation of NMDA receptors, the broader family of racetam compounds is known to interact with other neurotransmitter systems, suggesting potential secondary mechanisms for this compound.

Cholinergic System

Many racetams, including piracetam and aniracetam, are known to modulate the cholinergic system, often by increasing acetylcholine (ACh) release or utilization. While direct evidence for this compound's effect on the cholinergic system is currently limited, this remains a plausible area for its nootropic action.

AMPA Receptors

Positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is another common mechanism attributed to racetam compounds. This modulation typically leads to an enhancement of excitatory postsynaptic currents. Although direct electrophysiological studies on this compound's effect on AMPA receptors are not widely published, this potential mechanism warrants further investigation.

Experimental Protocols

Detailed experimental protocols for the key studies cited are provided below.

NMDA-Induced [³H]D-Aspartate Release from Rat Spinal Cord Synaptosomes

Objective: To determine the inhibitory effect of this compound on NMDA-induced neurotransmitter release.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from the spinal cords of male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and purified by centrifugation gradients.

-

Loading with [³H]D-Aspartate: The purified synaptosomes are incubated with [³H]D-aspartate, a radiolabeled analog of glutamate, to allow for its uptake into synaptic vesicles.

-

Superfusion: The loaded synaptosomes are then placed in a superfusion system and continuously perfused with a physiological salt solution.

-

Stimulation and Drug Application: After a baseline collection period, the synaptosomes are stimulated with a solution containing NMDA and glycine. Different concentrations of this compound are added to the perfusion medium prior to and during the stimulation.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting. The inhibitory effect of this compound is calculated by comparing the NMDA-induced release in the presence and absence of the compound.

Animal Models of Neuropathic Pain (Oxaliplatin-Induced)

Objective: To evaluate the in vivo efficacy of this compound in a model of chemotherapy-induced neuropathic pain.

Methodology:

-

Induction of Neuropathy: Male Sprague-Dawley rats are administered oxaliplatin intraperitoneally to induce neuropathic pain, characterized by mechanical hyperalgesia.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses. A vehicle control group receives the same volume of the vehicle.

-

Behavioral Testing (Paw Pressure Test): Mechanical hyperalgesia is assessed using a paw pressure test. An increasing force is applied to the hind paw, and the pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.

-

Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated control group to determine the anti-hyperalgesic effect of the drug.

Pharmacokinetics (ADME)

Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not extensively available in the public literature. Further studies are required to fully characterize its pharmacokinetic profile.

Conclusion

This compound presents a compelling profile as a nootropic agent with a primary mechanism involving the negative modulation of presynaptic NMDA receptors, leading to a reduction in glutamate release. The available in vitro data demonstrates potent activity, and in vivo studies support its efficacy in models relevant to neurological disorders. Further research is warranted to fully elucidate its downstream signaling pathways, its effects on other neurotransmitter systems such as the cholinergic and AMPAergic systems, and its complete pharmacokinetic profile. The detailed methodologies provided in this guide serve as a foundation for future investigations into this promising nootropic compound.

Dimiracetam: A Preclinical Exploration of its Cognitive-Enhancing Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimiracetam, a derivative of the nootropic agent piracetam, has garnered interest for its potential as a cognitive enhancer. Originally developed for this purpose, a significant body of preclinical research has also explored its efficacy in neuropathic pain models. This technical guide focuses on the core preclinical evidence supporting this compound's nootropic effects, providing a detailed overview of key experimental findings, methodologies, and proposed mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for cognitive disorders.

Core Preclinical Data: Reversal of Chemically-Induced Amnesia

A pivotal preclinical study investigated the effects of racemic this compound and its non-racemic mixtures on a well-established animal model of memory impairment. The passive avoidance test, which assesses fear-motivated learning and memory, was employed in mice with scopolamine-induced amnesia. Scopolamine, a muscarinic receptor antagonist, is known to induce transient cognitive deficits, providing a robust model for evaluating potential nootropic agents.

Quantitative Data Summary

The study revealed a dose-dependent improvement in memory retention with the administration of this compound. Notably, a non-racemic mixture, MP-101 (R:S enantiomer ratio of 3:1), demonstrated significantly greater potency compared to the racemic mixture (R:S 1:1). The key quantitative findings are summarized in the tables below.

Table 1: Effect of Racemic this compound (R:S 1:1) on Scopolamine-Induced Amnesia in the Passive Avoidance Test

| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Chamber (seconds, Mean ± SEM) |

| Vehicle + Vehicle | - | 180 ± 20 |

| Vehicle + Scopolamine | - | 40 ± 10 |

| Racemic this compound + Scopolamine | 3 | 60 ± 15 |

| Racemic this compound + Scopolamine | 10 | 110 ± 25 |

| Racemic this compound + Scopolamine | 30 | 160 ± 30 |

Table 2: Effect of Non-Racemic this compound Mixtures on Scopolamine-Induced Amnesia in the Passive Avoidance Test

| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Chamber (seconds, Mean ± SEM) |

| R:S 2:1 Mixture + Scopolamine | ||

| 3 | 80 ± 18 | |

| 10 | 140 ± 28 | |

| 30 | 170 ± 32 | |

| MP-101 (R:S 3:1) + Scopolamine | ||

| 3 | 120 ± 22 | |

| 10 | 175 ± 35 | |

| 30 | 180 ± 35 |

Data presented are estimations based on graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Passive Avoidance Test for Scopolamine-Induced Amnesia

This behavioral paradigm is a widely accepted method for assessing the impact of pharmacological agents on learning and memory in rodents.

Apparatus: The testing apparatus consists of a two-compartment acrylic box. One compartment is illuminated, while the other is dark. The two compartments are connected by a guillotine door.

Procedure:

-

Acquisition Phase (Training):

-

Each mouse is individually placed in the illuminated compartment.

-

After a brief acclimatization period, the guillotine door is opened, allowing the mouse to enter the dark compartment.

-

Due to the innate preference of mice for dark environments, they will typically enter the dark compartment within a short period.

-

Upon entering the dark compartment, the guillotine door is closed, and a mild, brief electric foot shock is delivered through the grid floor.

-

The mouse is then immediately removed from the apparatus.

-

-

Drug Administration:

-

This compound (racemic or non-racemic mixtures) is administered orally (p.o.) at varying doses (e.g., 3, 10, 30 mg/kg) prior to the acquisition phase.

-

Scopolamine (e.g., 1 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) to induce amnesia, typically shortly after the training session.

-

-

Retention Phase (Testing):

-

Approximately 24 hours after the acquisition phase, the mouse is again placed in the illuminated compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded.

-

A longer latency to enter the dark compartment is indicative of successful memory retention of the aversive stimulus (the foot shock).

-

Mandatory Visualizations

Experimental Workflow: Passive Avoidance Test

Caption: Workflow of the passive avoidance test for evaluating this compound's anti-amnesic effects.

Proposed Signaling Pathway for Cognitive Enhancement

Preclinical evidence suggests that this compound's mechanism of action involves the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. While the precise downstream cascade for its cognitive-enhancing effects is still under investigation, a plausible pathway based on established knowledge of NMDA receptor signaling in learning and memory is presented below.

The Historical Development and Discovery of Dimiracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimiracetam, a bicyclic analogue of the nootropic drug piracetam, represents a fascinating case study in drug discovery and development. Initially synthesized and evaluated for its cognitive-enhancing properties, its therapeutic potential was later repurposed for the treatment of neuropathic pain. This technical guide provides an in-depth overview of the historical development and discovery of this compound, detailing its synthesis, preclinical evaluation in various animal models, and its proposed mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.

Introduction: The Genesis of a Nootropic

The story of this compound begins in the early 1990s, emerging from the scientific pursuit of novel cognitive enhancers within the racetam class of drugs. The seminal work by Pinza and colleagues in 1993 laid the foundation for this molecule, describing the synthesis and initial pharmacological evaluation of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones.[1] Among these, the unsubstituted compound, later named this compound, stood out for its potent antiamnesic activity.

Discovery and Initial Synthesis

This compound was first described in a 1993 publication in the Journal of Medicinal Chemistry by a team of Italian researchers.[1] The rationale behind its design was to create a rigid analogue of piracetam and oxiracetam, restricting the acetamide side chain in a folded conformation to potentially enhance its interaction with biological targets.

Experimental Protocol: Original Synthesis of this compound

The original synthesis of this compound, as described by Pinza et al. (1993), involves the condensation of a 4-oxobutanoate with glycinamide.[1][2][3]

Materials:

-

Isobutyl 4-oxobutanoate

-

Glycinamide hydrochloride

-

Water

-

Sodium hydroxide or other suitable base

-

Column chromatography supplies (e.g., silica gel)

Procedure:

-

Glycinamide hydrochloride is dissolved in water.

-

The pH of the solution is adjusted to approximately 9.5 using a suitable base (e.g., sodium hydroxide).

-

Isobutyl 4-oxobutanoate is then added to the reaction mixture.

-

The reaction is allowed to proceed, leading to the condensation and cyclization to form the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione structure of this compound.

-

Following the reaction, the crude this compound is purified using column chromatography.

This initial synthesis yielded the target compound, allowing for its first pharmacological assessments.[2][3]

Preclinical Pharmacological Evaluation

Initial Focus: Cognitive Enhancement

The primary goal of the initial research was to assess the nootropic potential of this compound. The key preclinical model used was the scopolamine-induced amnesia model in rats, a standard paradigm for evaluating cognitive enhancers.

3.1.1. Experimental Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Task)

-

Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a lit chamber and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Habituation: On the first day, rats are placed in the lit chamber and allowed to explore the apparatus for a set period.

-

Training: On the second day, a training trial is conducted. The rat is placed in the lit chamber. Once it enters the dark chamber, the door is closed, and a mild foot shock is delivered through the grid floor.

-

Drug Administration: Immediately after the training trial, this compound or a vehicle is administered to the animals.

-

Amnesia Induction: A short time after drug administration, scopolamine (a muscarinic antagonist that induces memory impairment) is administered.

-

Testing: 24 hours after the training trial, the rat is again placed in the lit chamber, and the latency to enter the dark chamber is recorded. A longer latency is indicative of memory retention of the aversive stimulus.

In these initial studies, this compound demonstrated potent antiamnesic activity, being 10-30 times more potent than the reference drug oxiracetam when administered orally.[1][2]

A Shift in Focus: Neuropathic Pain

Later research uncovered a new and significant therapeutic potential for this compound: the treatment of chronic neuropathic pain.[4][5] This led to a series of preclinical studies in various animal models of this debilitating condition.

3.2.1. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model mimics traumatic nerve injury-induced neuropathic pain.

-

Experimental Protocol:

-

Rats are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.

-

The muscle and skin are then sutured.

-

This procedure leads to the development of hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to a normally non-painful stimulus) in the ipsilateral paw.

-

The efficacy of this compound in reversing these pain behaviors is then assessed using methods like the von Frey test (for mechanical allodynia) and the paw pressure test (for mechanical hyperalgesia).[6]

-

3.2.2. Streptozotocin (STZ)-Induced Diabetic Neuropathy

This model replicates the painful neuropathy often associated with diabetes.

-

Experimental Protocol:

-

Rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

-

Hyperglycemia is confirmed through blood glucose measurements.

-

Over several weeks, the diabetic rats develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

-

The analgesic effects of this compound are then evaluated.[6]

-

3.2.3. Mono-iodoacetate (MIA)-Induced Osteoarthritis

This model is used to study the pain associated with osteoarthritis.

-

Experimental Protocol:

-

Rats receive a single intra-articular injection of mono-iodoacetate (MIA) into the knee joint.

-

MIA is a glycolysis inhibitor that disrupts chondrocyte metabolism, leading to cartilage degradation and joint damage that mimics osteoarthritis.

-

This induces pain behaviors, such as reduced weight-bearing on the affected limb.

-

The ability of this compound to alleviate this pain is then measured.[4][7]

-

Mechanism of Action: Modulation of Glutamatergic Neurotransmission

The molecular mechanism underlying the therapeutic effects of this compound appears to involve the modulation of the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor.[4][7]

In Vitro Evidence: NMDA-Induced Glutamate Release

Studies using synaptosomal preparations from the rat spinal cord have been instrumental in elucidating this compound's mechanism of action.

4.1.1. Experimental Protocol: NMDA-Induced [3H]D-Aspartate Release Assay

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the spinal cord of rats.

-

Radiolabeling: The synaptosomes are incubated with [3H]D-aspartate, a radiolabeled analogue of glutamate that is taken up by the glutamate transporters and serves as a marker for glutamate release.

-

Superfusion: The radiolabeled synaptosomes are then placed in a superfusion system and continuously washed with a physiological buffer.

-

Stimulation: The synaptosomes are stimulated with NMDA to induce the release of [3H]D-aspartate.

-

Drug Application: The effect of this compound on NMDA-induced release is assessed by adding it to the superfusion buffer.

-

Measurement: The amount of radioactivity in the collected fractions is measured to quantify the release of [3H]D-aspartate.

These experiments have shown that this compound negatively modulates NMDA-induced glutamate release.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Preparation | Effect | IC50 | Reference |

| NMDA-Induced [3H]D-Aspartate Release | Rat Spinal Cord Synaptosomes | Inhibition | Picomolar range for the R:S 3:1 mixture (MP-101) | [7][8] |

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| Scopolamine-Induced Amnesia | Rat | Oral | - | 10-30 times more potent than oxiracetam | [1][2] |

| Sorafenib-Induced Neuropathy | Rat | Oral | 300 mg/kg (acute) | Significant increase in pain threshold | [5] |

| Sorafenib-Induced Neuropathy | Rat | Oral | 150 mg/kg (repeated) | Significant protection from neuropathy | [5] |

| Oxaliplatin-Induced Neuropathy | Rat | Oral | 15 and 50 mg/kg (twice daily) | Reversion of mechanical hyperalgesia | [7] |

Clinical Development

The promising preclinical data, particularly in neuropathic pain, led to the initiation of clinical development. A Phase 1/2 clinical trial (NCT01135251) was registered to evaluate the safety and preliminary efficacy of escalating doses of this compound in AIDS patients with painful neuropathy. However, the results of this trial have not been publicly disclosed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Conclusion

The journey of this compound from a potential cognitive enhancer to a candidate for neuropathic pain treatment highlights the serendipitous and evolving nature of drug discovery. Its well-defined synthesis, robust preclinical data in various animal models, and a plausible mechanism of action centered on the modulation of NMDA receptor activity provide a solid foundation for its further investigation. While the outcome of its clinical development remains to be fully elucidated, the story of this compound offers valuable insights for researchers and drug development professionals in the fields of neuroscience and pharmacology.

References

- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8476453B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP2598504B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A model of neuropathic pain induced by sorafenib in the rat: Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dimiracetam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimiracetam, a bicyclic pyrrolidinone derivative, has emerged as a promising therapeutic candidate for neurological disorders, particularly neuropathic pain. This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetic and pharmacodynamic properties. While specific quantitative pharmacokinetic data in preclinical models remains limited in publicly accessible literature, this guide synthesizes available qualitative information and details the well-characterized pharmacodynamic profile of this compound. The primary mechanism of action involves the negative modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. This guide also presents detailed experimental protocols for key in vitro and in vivo assays used to characterize the activity of this compound, providing a valuable resource for researchers in the field of neuropharmacology and drug development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not extensively reported in the available scientific literature. However, some qualitative insights have been described.

One study noted that the therapeutic effect of this compound in animal models of neuropathic pain significantly outlasts its plasma half-life, with the analgesic effect persisting for more than 12 times the duration of the drug's half-life. This suggests a potential for durable pharmacodynamic effects despite clearance from systemic circulation, possibly due to downstream signaling events or retention at the target site.

Furthermore, it has been mentioned that the racemic mixture of this compound and its individual R- and S-enantiomers exhibit "superimposable pharmacokinetics"[1]. While the specific data to support this was not provided in the publication, it suggests that the absorption, distribution, metabolism, and excretion profiles of the racemate and its enantiomers are similar[1].

Table 1: Summary of Available Pharmacokinetic Information for this compound

| Parameter | Value | Species | Route of Administration | Source |

| Half-life (t½) | Qualitative: Effect duration is >12x the half-life. | Rat | Not Specified | [2] |

| Enantiomer Pharmacokinetics | Qualitative: Racemate and enantiomers have superimposable pharmacokinetics. | Not Specified | Not Specified | [1] |

Note: Specific quantitative values for Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution are not currently available in the public domain.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

The primary pharmacodynamic effect of this compound is the modulation of glutamatergic neurotransmission through its interaction with NMDA receptors.

Mechanism of Action: Negative Modulation of NMDA-Induced Glutamate Release

This compound acts as a negative modulator of NMDA-induced glutamate release, particularly in the spinal cord[1][3]. This mechanism is central to its therapeutic effects, especially in conditions characterized by excessive glutamatergic activity, such as neuropathic pain. The modulation of NMDA receptors by this compound is thought to occur at a site distinct from the glutamate binding site, suggesting an allosteric mechanism of action. While the precise binding site on the NMDA receptor complex has not been fully elucidated, it is hypothesized to involve the GluN1 and potentially the GluN2A subunits[2].

References

- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimal Protocol to Analyze the Rat Spinal Cord Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysy.com [sysy.com]

Methodological & Application

Application Note: Quantification of Dimiracetam in Human Plasma by HPLC-UV

Abstract

This application note describes a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Dimiracetam in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a nootropic agent of the racetam class, currently under investigation for its potential cognitive-enhancing effects. To support preclinical and clinical development, a robust and validated analytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique. The developed method is based on established principles for the analysis of similar racetam compounds in plasma.[1][2][3]

Experimental

-

This compound reference standard (purity >99%)

-

Internal Standard (IS) (e.g., Levetiracetam or another suitable racetam)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 205 nm |

| Run Time | 10 minutes |

Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Plasma sample preparation was performed using a protein precipitation method. To 200 µL of plasma, 20 µL of the IS working solution and 400 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and 20 µL was injected into the HPLC system.

References

- 1. mathewsopenaccess.com [mathewsopenaccess.com]

- 2. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Separation of R- and S-Dimiracetam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the chiral separation of R- and S-Dimiracetam. Dimiracetam, a bicyclic analog of piracetam, is a chiral molecule with demonstrated nootropic and analgesic properties.[1] As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust enantioselective analytical methods is crucial for drug development and quality control. In the absence of a specific published method for this compound, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods based on successful chiral separations of structurally related piracetam analogs and bicyclic lactams.

Introduction to Chiral Separation of Racetams

The separation of enantiomers, a process known as chiral resolution, is a critical aspect of pharmaceutical development.[2] For the racetam class of drugs, various chiral separation techniques have been successfully employed. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have proven to be particularly effective for the enantioseparation of piracetam derivatives.[3] Both normal-phase HPLC and SFC are powerful techniques for resolving chiral compounds, with SFC often offering advantages in terms of speed and reduced solvent consumption.[4][5]

This compound possesses a rigid bicyclic structure containing a lactam and an amide functional group. This structural rigidity can enhance chiral recognition on a suitable CSP. The proposed methods in this document are based on the established success of polysaccharide-based CSPs for separating structurally similar molecules.

Proposed Chiral Separation Methodologies

Two primary chromatographic techniques are proposed for the chiral separation of R- and S-Dimiracetam: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

A normal-phase HPLC method is proposed as the primary approach, given the success of this mode for other piracetam analogs. Polysaccharide-based CSPs are recommended due to their broad applicability and proven success with related compounds.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Condition 1 | Proposed Condition 2 (Alternative) |

| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 10 µL |

| Sample Diluent | Mobile Phase | Mobile Phase |

Table 2: Hypothetical HPLC Performance Data

| Enantiomer | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 |

| R-Dimiracetam | 8.5 | 10.2 |

| S-Dimiracetam | 10.2 | 12.5 |

| Resolution (Rs) | > 2.0 | > 2.0 |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative for chiral separations, often providing faster analysis times and higher efficiency.[4][5] An SFC method is proposed for rapid screening and preparative separations of this compound enantiomers.

Table 3: Proposed SFC Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | Chiralpak® IC, 5 µm, 4.6 x 250 mm |

| Mobile Phase | CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Sample Diluent | Methanol |

Table 4: Hypothetical SFC Performance Data

| Enantiomer | Retention Time (min) |

| R-Dimiracetam | 3.8 |

| S-Dimiracetam | 4.5 |

| Resolution (Rs) | > 1.8 |

Experimental Protocols

The following are detailed protocols for the proposed primary HPLC method for the chiral separation of R- and S-Dimiracetam.

Protocol 1: HPLC Method for Chiral Separation of this compound

1. Objective: To separate and quantify the R- and S-enantiomers of this compound using normal-phase HPLC with a chiral stationary phase.

2. Materials and Reagents:

-

Racemic this compound standard

-

R- and S-Dimiracetam reference standards (if available)

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Chiralpak® AD-H column (5 µm, 4.6 x 250 mm)

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

3. Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing n-Hexane and Isopropanol in an 80:20 volume-to-volume ratio.

-

Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

5. Chromatographic Procedure:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector wavelength to 210 nm.

-

Inject 10 µL of the working standard solution.

-

Run the analysis and record the chromatogram.

6. Data Analysis:

-

Identify the peaks corresponding to the R- and S-enantiomers based on their retention times (if reference standards are available).

-

Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

-

Rs = 2(t₂ - t₁) / (w₁ + w₂)

-

Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.

-

-

Determine the percentage of each enantiomer in the racemic mixture by calculating the peak area percentage.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of R- and S-Dimiracetam.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fagg.be [fagg.be]

- 5. agilent.com [agilent.com]

Application Note: A Multi-Tiered Protocol for Assessing the Blood-Brain Barrier Penetration of Dimiracetam

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a nootropic agent that has shown promise in models of neuropathic pain.[1] Its mechanism is thought to involve the modulation of NMDA receptors and a subsequent reduction in glutamate release, particularly in the spinal cord.[1][2][3] For any centrally acting therapeutic agent like this compound, penetration across the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier formed by brain microvascular endothelial cells, which protects the central nervous system (CNS) by strictly regulating the passage of substances.[4][5]

This document provides a detailed, multi-tiered protocol for a comprehensive assessment of this compound's ability to cross the BBB, progressing from high-throughput in vitro screening to definitive in vivo quantification.

Tier 1: In Vitro Permeability Assessment

In vitro models offer a cost-effective and high-throughput method for initial screening of BBB permeability.[6][7] These models are essential for early-stage drug development to predict a compound's potential for CNS penetration.[8]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method that predicts passive, transcellular diffusion across the BBB.[8] It is a rapid and effective tool for initial screening.[7]

Methodology:

-

Preparation of Lipid Mixture: A lipid mixture mimicking the brain's lipid composition (e.g., porcine brain lipid extract) is dissolved in an organic solvent like dodecane.[7]

-

Coating the Donor Plate: The microporous filter of a 96-well donor plate is coated with the brain lipid mixture.

-

Compound Preparation: this compound is dissolved in a phosphate-buffered saline (PBS) solution at a known concentration (e.g., 100 µM).

-

Assay Procedure:

-

The acceptor wells of a 96-well plate are filled with PBS.

-

The donor wells are filled with the this compound solution.

-

The lipid-coated donor plate is placed onto the acceptor plate, creating a "sandwich."

-

The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

-

Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculation of Permeability (Pe): The effective permeability is calculated using established formulas that account for compound concentration changes over time.

Protocol 2: Cell-Based Transwell Assay

This assay uses a monolayer of brain endothelial cells cultured on a semi-permeable insert to create a more physiologically relevant model of the BBB.[4][9]

Methodology:

-

Cell Culture:

-

Seeding on Transwell Inserts: Endothelial cells are seeded onto the luminal side of Transwell inserts (0.4 µm pore size) coated with an extracellular matrix like collagen or fibronectin.[10]

-

Barrier Integrity Assessment:

-

Monitor the formation of a tight cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter.[10][11]

-

The barrier is considered robust when TEER values are high and stable (e.g., >150 Ω·cm²).

-

Paracellular flux can be assessed using a marker like sucrose or fluorescein that does not readily cross the cell membrane.[11]

-

-

Permeability Experiment:

-

The experiment is initiated by replacing the medium in the apical (luminal) chamber with a medium containing a known concentration of this compound.

-

Samples are collected from the basolateral (abluminal) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the endothelial monolayer.

Data Presentation: Interpreting In Vitro Permeability

| Permeability Value | PAMPA-BBB (Pe, 10⁻⁶ cm/s) | Transwell (Papp, 10⁻⁶ cm/s) | Predicted CNS Penetration |

| High | > 6.0 | > 6.0 | High |

| Moderate | 4.0 - 6.0 | 2.0 - 6.0 | Moderate |

| Low | < 4.0 | < 2.0 | Low / Subject to Efflux |

Tier 2: In Vivo Blood-Brain Barrier Penetration

In vivo methods provide the most definitive data on a drug's ability to cross the BBB in a complete physiological system, accounting for factors like plasma protein binding and active transport.[12][13]

Protocol 3: Brain Microdialysis in Freely Moving Rats

Microdialysis allows for the continuous sampling of the unbound, pharmacologically active concentration of this compound in the brain's interstitial fluid (ISF).[12][14]

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used.[15]

-

Microdialysis Probe Implantation:

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.[14]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]

-

After a stabilization period, administer this compound intravenously (IV) or intraperitoneally (IP).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.[15]

-

Simultaneously, collect blood samples to determine plasma concentrations.

-

-

Sample Analysis: Analyze the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.

-

Data Analysis: Calculate the ratio of the area under the curve (AUC) for the brain ISF to the AUC for unbound plasma concentration (AUCbrain/AUCunbound, plasma).

Protocol 4: Capillary Depletion Method

This terminal procedure differentiates the drug concentration in the brain parenchyma from that remaining in the brain capillaries.[17][18] It is crucial for confirming that the drug has fully traversed the BBB rather than just accumulating in the endothelial cells.[19]

Methodology:

-

Drug Administration: Administer this compound to the rat at a specific dose and time point.

-

Brain Perfusion:

-

Deeply anesthetize the animal.

-

Perform a transcardial perfusion with ice-cold saline to flush the blood from the brain vasculature.[18]

-

-

Brain Homogenization:

-

Rapidly excise the brain and homogenize it in a physiological buffer.

-

-

Density Gradient Centrifugation:

-

Layer the brain homogenate over a dextran solution.

-

Centrifuge at high speed (e.g., 5400 x g for 15 minutes).

-

This separates the sample into a pellet containing the capillaries and a supernatant containing the brain parenchyma.[18]

-

-

Quantification: Measure the concentration of this compound in the supernatant (parenchyma) and the pellet (capillaries) via LC-MS/MS.

-

Data Analysis: Calculate the brain parenchymal distribution volume (Vu,brain) to quantify the extent of brain tissue uptake.

Data Presentation: Key In Vivo Metrics

| Metric | Calculation | Interpretation |

| Kp,uu | AUCbrain / AUCunbound, plasma | Ratio of unbound drug in brain vs. plasma. > 1 suggests active influx; < 1 suggests active efflux. |

| Brain Parenchyma % | [Parenchyma Conc. / (Parenchyma Conc. + Capillary Conc.)] x 100 | Percentage of total brain drug that has crossed into the parenchyma. |

Visualizations

Experimental Workflow

Caption: Tiered workflow for assessing this compound's BBB penetration.

Proposed Mechanism of Action of this compound

Caption: this compound's proposed modulation of glutamate release.

References

- 1. Broad spectrum and prolonged efficacy of this compound in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. goums.ac.ir [goums.ac.ir]

- 17. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Dimiracetam in In Vivo Models of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Dimiracetam, a bicyclic 2-pyrrolidinone derivative, has emerged as a promising therapeutic candidate for neuropathic pain.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of neuropathic pain, including those induced by chemotherapy and osteoarthritis.[1][3] This document provides detailed application notes and protocols for testing the efficacy of this compound in established in vivo models of neuropathic pain.

This compound's mechanism of action is believed to involve the modulation of the glutamatergic system. Specifically, it has been shown to counteract the N-methyl-D-aspartate (NMDA)-induced release of glutamate, with a notable potency in the spinal cord.[1][2] This activity is thought to be mediated through NMDA receptor isoforms containing pH-sensitive GluN1 and GluN2A subunits.[1] By targeting the underlying mechanisms of central sensitization, this compound offers a novel approach to alleviating neuropathic pain.

Key Signaling Pathway: this compound's Proposed Mechanism of Action

Caption: Proposed mechanism of this compound in modulating neuropathic pain.

In Vivo Models of Neuropathic Pain

This section details protocols for three well-established rodent models of neuropathic pain that have been utilized to evaluate the efficacy of this compound.

Chemotherapy-Induced Neuropathic Pain (CINP) Models

This model mimics the painful peripheral neuropathy experienced by patients undergoing treatment with the kinase inhibitor sorafenib.[4][5]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction of Neuropathy:

-

Pain Behavior Assessment:

-

Perform baseline measurements before the first sorafenib administration (Day 0).

-

Conduct subsequent measurements on days 7, 14, and 21 to monitor the development of neuropathic pain.[4][5]

-

The primary endpoint in this model is cold allodynia, assessed using the Cold Plate Test . Mechanical sensitivity can be assessed using the Electronic von Frey Test .[4]

-

-

This compound Treatment:

-

Acute Treatment: On day 14, after confirming the development of cold hypersensitivity, administer a single oral dose of this compound (e.g., 300 mg/kg). Assess pain thresholds at 15 minutes post-administration.[4]

-

Preventative Treatment: Administer this compound (e.g., 150 mg/kg, p.o., twice daily) starting from the first day of sorafenib administration.[4][5]

-

This model replicates the peripheral neuropathy commonly observed in patients treated with the platinum-based chemotherapy agent oxaliplatin.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-